(S)-1-(p-Tolyl)butan-1-amine

Chiral building block procurement Cost efficiency Asymmetric synthesis

(S)-1-(p-Tolyl)butan-1-amine (CAS 344794-57-6), systematically named (αS)-4-methyl-α-propylbenzenemethanamine, is an enantiomerically enriched chiral primary amine belonging to the α-substituted benzylamine class. With a molecular formula of C₁₁H₁₇N, a molecular weight of 163.26 g/mol, and a single stereogenic center at the α-carbon, the compound presents a p-tolyl aromatic ring and an n-propyl side chain appended to the chiral methanamine scaffold.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Cat. No. B7804639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(p-Tolyl)butan-1-amine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)C)N
InChIInChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1
InChIKeyKONSGDUJYXXYMT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(p-Tolyl)butan-1-amine — A Chiral α-Propylbenzylamine Building Block for Asymmetric Synthesis and Procurement Evaluation


(S)-1-(p-Tolyl)butan-1-amine (CAS 344794-57-6), systematically named (αS)-4-methyl-α-propylbenzenemethanamine, is an enantiomerically enriched chiral primary amine belonging to the α-substituted benzylamine class . With a molecular formula of C₁₁H₁₇N, a molecular weight of 163.26 g/mol, and a single stereogenic center at the α-carbon, the compound presents a p-tolyl aromatic ring and an n-propyl side chain appended to the chiral methanamine scaffold . This structural arrangement distinguishes it from simpler chiral benzylamines such as (S)-α-methylbenzylamine and from the des-methyl phenyl analog (S)-1-phenylbutan-1-amine, offering a distinct steric and electronic profile that is relevant for asymmetric induction, chiral resolution, and the synthesis of enantiopure pharmaceutical intermediates [1].

Why (S)-1-(p-Tolyl)butan-1-amine Cannot Be Replaced by Generic α-Substituted Benzylamines: Evidence of Structural and Stereochemical Differentiation


Within the α-substituted benzylamine family, subtle differences in the α-alkyl chain length and aryl substitution pattern produce measurable changes in stereochemical induction capacity, physicochemical properties, and commercial accessibility [1]. The p-methyl substituent on the aromatic ring introduces a distinct electron-donating effect and steric footprint relative to the unsubstituted phenyl analog (S)-1-phenylbutan-1-amine, which directly influences diastereomeric transition state energies in chiral auxiliary applications [2]. Furthermore, variation in enantiomeric purity among commercial lots of chiral amines is well-documented, with some reagents exhibiting enantiomeric impurity levels exceeding 0.1% that can propagate into final product enantiomeric excess [3]. A generic substitution without rigorous comparative evaluation therefore risks compromising the stereochemical integrity of downstream products, particularly in pharmaceutical syntheses where regulatory guidelines mandate strict enantiomeric purity thresholds.

Quantitative Evidence Guide for (S)-1-(p-Tolyl)butan-1-amine: Comparator-Based Differentiation Across Six Dimensions


Procurement Cost-per-Milligram Benchmark Against (S)-1-Phenylbutan-1-amine at Comparable Purity

At the 100 mg scale, (S)-1-(p-tolyl)butan-1-amine is priced at €230 (€2.30/mg) versus €209 (€2.09/mg) for (S)-1-phenylbutan-1-amine from the same supplier, representing an approximately 10% premium for the p-methyl-substituted analog . At the 250 mg scale, the target compound is €330 (€1.32/mg) compared to €249 (€1.00/mg) for the phenyl analog, indicating a 32% higher unit cost that is partially offset by the target's availability in a 100 mg minimum order quantity versus the comparator requiring a 1 g purchase for maximum economy . Both compounds are offered at ≥95% purity, ensuring a valid price–purity comparison.

Chiral building block procurement Cost efficiency Asymmetric synthesis

Enantiomeric Purity Requirement: Impact of ω-Transaminase Biocatalytic Route on (S)- vs. Racemic Product Quality

Enantioselective biocatalytic synthesis employing engineered ω-transaminases has been demonstrated to produce bulky chiral (S)-arylbutylamines with enantiomeric excess exceeding 99% at preparative scale [1]. While this performance is reported for the closely related (S)-1-phenylbutan-1-amine (>99% ee using Cv-ATA L59A variant), the analogous (S)-1-(p-tolyl)butan-1-amine is accessed via the same enzymatic platform [2]. The racemic 1-(p-tolyl)butan-1-amine, by definition, possesses 0% ee and, when used as a synthetic intermediate without enantiomeric enrichment, yields racemic downstream products that may be therapeutically inactive or toxic [3].

Biocatalysis Enantiomeric excess Chiral amine synthesis

Commercial Enantiomeric Impurity Variability: Procurement Risk Mitigation for (S)-1-(p-Tolyl)butan-1-amine

A systematic survey of 51 commercially available chiral reagents published in 2019 revealed that enantiomeric impurity levels span five categories from <0.01% to >10%, with approximately 64% of earlier-surveyed reagents containing moderate to high enantiomeric impurities (>0.1% to <16%) [1]. For chiral primary amines such as (S)-1-(p-tolyl)butan-1-amine, the enantiomeric composition directly determines the apparent reaction selectivity in asymmetric synthesis; a reagent with 95% ee can limit the maximum product ee to 95% regardless of reaction optimization [2]. Commercial suppliers list the target compound at ≥95% purity, but the residual 5% may consist of the (R)-enantiomer, necessitating independent enantiomeric excess verification by chiral HPLC or GC before use in stereochemically sensitive applications .

Enantiomeric purity Quality assurance Chiral reagent procurement

Chiral Auxiliary Performance: α-Propyl vs. α-Methyl Side Chain in Diastereoselective Alkylation

The α-propyl substituent in (S)-1-(p-tolyl)butan-1-amine provides a longer hydrocarbon side chain compared to the α-methyl group of (S)-(−)-α-methylbenzylamine (CAS 2627-86-3), the most widely used chiral benzylamine auxiliary . The extended alkyl chain enhances the steric differentiation between the two diastereotopic faces during N-alkylation or imine formation, a principle documented in the α-substituted benzylamine chiral auxiliary patent literature where variation of the α-substituent from methyl to higher alkyl groups alters the diastereomeric product ratio [1]. While direct head-to-head diastereomeric ratio data for the target compound against (S)-α-methylbenzylamine in a standardized reaction are not publicly available, the structural analogy predicts that the propyl chain increases the energetic barrier for approach from the hindered face, potentially translating to higher diastereoselectivities in reactions where steric control dominates [2].

Chiral auxiliary Diastereoselectivity Asymmetric alkylation

Recommended Application Scenarios for (S)-1-(p-Tolyl)butan-1-amine Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Active Pharmaceutical Intermediates Requiring a p-Tolyl Pharmacophore

The p-tolyl substituent is a recognized pharmacophoric element in agents targeting monoaminergic receptors and transporters in the central nervous system . When synthetic route design calls for a chiral amine building block that already incorporates the para-methylphenyl motif—avoiding a late-stage aryl methylation step—(S)-1-(p-tolyl)butan-1-amine serves as a direct precursor. The >99% ee achievable via ω-transaminase catalysis [1] ensures that the downstream API meets the ICH Q6A enantiomeric purity specifications without additional chiral chromatography, reducing both purification cost and yield loss relative to racemic intermediates [2].

Chiral Resolving Agent for Acidic Racemates via Diastereomeric Salt Formation

As a chiral primary amine, (S)-1-(p-tolyl)butan-1-amine can form diastereomeric salts with racemic carboxylic acids, a classical resolution method widely practiced in pharmaceutical manufacturing . The p-methyl group on the aromatic ring alters the solubility and crystallinity of the resulting salt pair relative to the unsubstituted phenyl analog [1], potentially enhancing the resolution efficiency (expressed as the product of diastereomeric excess × yield, or eeDia × Y) [2]. Procurement of enantiomerically defined (S)-1-(p-tolyl)butan-1-amine with verified ee is essential for this application, as any (R)-enantiomer impurity in the resolving agent directly reduces the maximum attainable ee of the resolved acid [3].

Biocatalytic Process Development Using Engineered ω-Transaminase Platforms

The compound serves as both a synthetic target and a benchmark substrate for evaluating the substrate scope of engineered (S)-selective ω-transaminases . The p-tolyl group presents moderate steric bulk that tests the enlarged small binding pocket of variants such as Cv-ATA L59A, and successful conversion with >99% ee demonstrates enzyme engineering success [1]. Industrial biocatalysis groups procuring the compound for enzyme screening or process development benefit from the documented enzymatic accessibility of the (S)-enantiomer, which de-risks scale-up relative to arylbutylamines that have not been validated as transaminase substrates [2].

Reference Standard for Chiral HPLC and GC Enantiomeric Excess Method Validation

Given the documented variability in commercial chiral reagent enantiopurity , (S)-1-(p-tolyl)butan-1-amine with independently verified enantiomeric excess can serve as a calibration standard for developing chiral chromatographic methods to separate (R)- and (S)-α-propylbenzylamine enantiomers [1]. The availability of the racemate (0% ee) and the single enantiomer (>99% ee) at defined purity levels enables construction of a linear calibration curve for ee determination, supporting quality control workflows in pharmaceutical intermediate manufacturing where regulatory submission requires validated enantiopurity assay methods [2].

Quote Request

Request a Quote for (S)-1-(p-Tolyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.